

Application Note: Comprehensive Analytical Characterization of N-(2-phenylethyl)thiophene-2-sulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-phenylethyl)thiophene-2-sulfonamide
CAS No.:	332354-71-9
Cat. No.:	B495185

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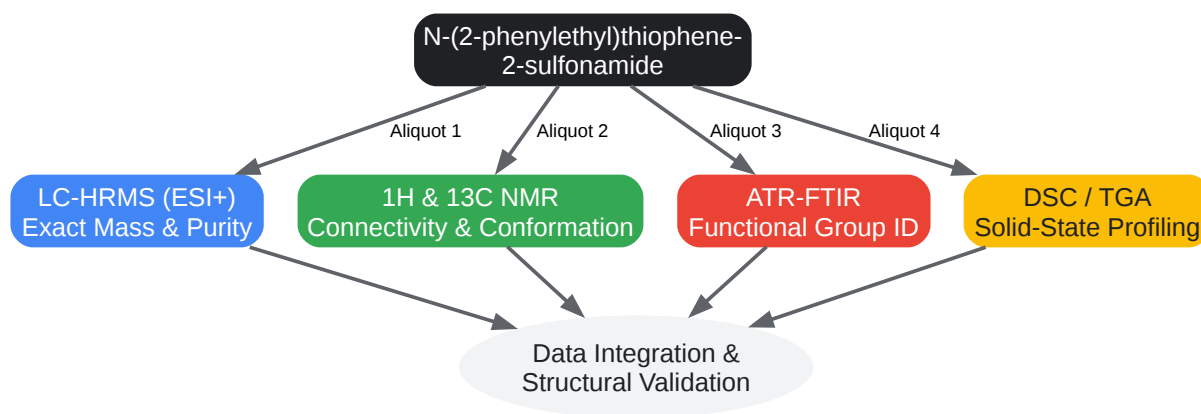
Introduction & Pharmacological Context

Thiophene-2-sulfonamides are highly versatile pharmacophores in modern drug discovery. The sulfonamide moiety acts as a stable, hydrogen-bonding bioisostere, while the thiophene ring provides a tunable, electron-rich aromatic surface. Derivatives of this scaffold are widely recognized for their roles as antimicrobial agents [1](#), highly selective angiotensin AT2 receptor ligands [2](#), and specific inhibitors of quorum sensing in pathogenic *Vibrio* species [[3](#)]. Furthermore, *N*-acyl thiophene-2-sulfonamides serve as critical substrates in complex electrochemical dearomative spirocyclizations [4](#).

Characterizing ***N*-(2-phenylethyl)thiophene-2-sulfonamide** requires a rigorous, multi-modal analytical approach to confirm its regiochemistry, oxidation state, and purity. The baseline physicochemical properties of the parent thiophene-2-sulfonamide scaffold serve as the foundation for this characterization [5](#).

Orthogonal Analytical Workflow

To ensure scientific integrity, we employ a self-validating workflow. No single technique is treated as absolute; instead, data from Mass Spectrometry, NMR, and FTIR are integrated to cross-verify structural hypotheses and eliminate analytical artifacts.



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Figure 1: Orthogonal analytical workflow for structural and physicochemical characterization.

Physicochemical Properties

Table 1: Theoretical & Physicochemical Metrics

Property	Value
Chemical Name	N-(2-phenylethyl)thiophene-2-sulfonamide
Molecular Formula	C ₁₂ H ₁₃ NO ₂ S ₂
Molecular Weight	267.37 g/mol
Monoisotopic Mass	267.0388 Da
Hydrogen Bond Donors	1 (N-H)
Hydrogen Bond Acceptors	4 (O, O, N, S)

Experimental Protocols & Mechanistic Rationale

Protocol 4.1: LC-HRMS (ESI-TOF) for Purity and Exact Mass

- Causality & Rationale: Sulfonamides can ionize in both positive and negative modes. However, the secondary amine combined with the electron-rich thiophene ring makes positive Electrospray Ionization (ESI+) highly efficient when an acidic modifier is used [\[\[2\]\]](#).
- Step-by-Step Method:
 - Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile. (Note: Concentrations >10 µg/mL risk detector saturation and ion suppression).
 - Chromatography: Inject 2 µL onto a C18 column (50 × 3.0 mm, 2.6 µm particle size).
 - Mobile Phase: Use Mobile Phase A (0.1% Formic Acid in H₂O) and B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes. The formic acid suppresses silanol interactions on the stationary phase and acts as a vital proton donor for [M+H]⁺ formation.
 - Detection: Scan m/z 100–1000 in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 268.0463.

Protocol 4.2: High-Resolution NMR Spectroscopy (¹H and ¹³C)

- Causality & Rationale: While CDCl₃ is the standard NMR solvent, we mandate the use of DMSO-d₆ for sulfonamides. In CDCl₃, trace moisture causes rapid chemical exchange of the sulfonamide N-H proton, broadening the signal into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and yielding a sharp, quantifiable signal essential for structural elucidation [6](#).
- Step-by-Step Method:

- Sample Preparation: Dissolve 15 mg (for ^1H) or 50 mg (for ^{13}C) of the compound in 0.6 mL of anhydrous DMSO- d_6 containing 0.03% v/v TMS as an internal standard.
- ^1H Acquisition: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a 1-second relaxation delay (D1).
- ^{13}C Acquisition: Acquire at 100 MHz using a 30° pulse angle, 1024 scans, and an extended relaxation delay (D1 = 2 seconds). The longer D1 ensures complete relaxation of the quaternary carbons (thiophene C2 and phenyl C1), which lack attached protons for efficient dipole-dipole relaxation.

Protocol 4.3: ATR-FTIR Spectroscopy

- Causality & Rationale: We strictly utilize Attenuated Total Reflectance (ATR) over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretching band at $\sim 3300\text{ cm}^{-1}$ that directly overlaps with and obscures the diagnostic secondary sulfonamide N-H stretch ($\sim 3280\text{ cm}^{-1}$). ATR eliminates this moisture artifact entirely [1](#).
- Step-by-Step Method:
 - Background: Collect a background spectrum (32 scans, 4 cm^{-1} resolution) on a clean diamond ATR crystal.
 - Sample Application: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.
 - Acquisition: Scan from 4000 to 400 cm^{-1} (32 scans).

Quantitative Data & Expected Results

Table 2: ^1H NMR Spectral Assignments (400 MHz, DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Structural Assignment
7.95	br t, J = 5.8 Hz	1H	Sulfonamide N-H
7.85	dd, J = 5.0, 1.3 Hz	1H	Thiophene H5
7.55	dd, J = 3.8, 1.3 Hz	1H	Thiophene H3
7.25 - 7.15	m	5H	Phenyl H (ortho, meta, para)
7.10	dd, J = 5.0, 3.8 Hz	1H	Thiophene H4
3.10	dt, J = 7.5, 5.8 Hz	2H	Aliphatic CH ₂ -N
2.75	t, J = 7.5 Hz	2H	Aliphatic CH ₂ -Ar

Table 3: Key FTIR Vibrational Bands (ATR-Diamond)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3280	Medium, sharp	N-H stretch (secondary sulfonamide)
3085	Weak	C-H stretch (aromatic thiophene/phenyl)
2930, 2860	Weak	C-H stretch (aliphatic CH ₂)
1335	Strong	S=O asymmetric stretch
1155	Strong	S=O symmetric stretch

Table 4: LC-HRMS (ESI+) Expected Fragments

m/z (Observed)	Ion Type	Fragment Assignment
268.0463	[M+H] ⁺	Intact pseudomolecular ion
146.9562	[Fragment] ⁺	Thiophene-2-sulfonyl cation
105.0704	[Fragment] ⁺	Phenylethyl carbocation

Conclusion: The Self-Validating System

A robust analytical protocol must operate as a closed-loop validation matrix. In this workflow:

- LC-HRMS provides the exact mass, confirming the empirical formula (C₁₂H₁₃NO₂S₂), but it cannot definitively establish the regiochemistry of the thiophene ring.
- ¹H NMR resolves this gap. The distinct coupling constants of the thiophene protons (J_{3,4} = 3.8 Hz, J_{4,5} = 5.0 Hz) unequivocally confirm the 2-substituted isomer, validating the mass data.
- Finally, ATR-FTIR immediately validates the sulfur oxidation state via the intense 1335 cm⁻¹ and 1155 cm⁻¹ bands, ruling out thioether or sulfoxide misinterpretations that might theoretically share similar mass profiles if oxidation occurred dynamically during MS ionization.

References

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- [2](#)N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands, diva-portal.org.
- [4](#)Electrochemical Dearomative Spirocyclization of N-Acyl Thiophene-2-sulfonamides, acs.org.
- [6](#)Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment, researchgate.net.

- [\[\[5\]\]\(\)](#) 2-Thiophenesulfonamide | C₄H₅NO₂S₂ | CID 72881, PubChem - NIH.
- [3](#)Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios, biorxiv.org.

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